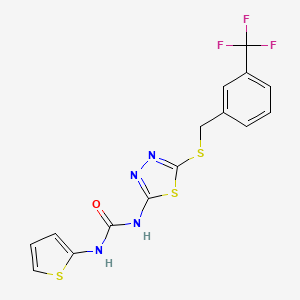

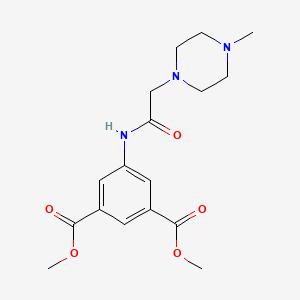

![molecular formula C18H20N2O2 B2518104 1-[3-(2-metoxifenoxi)propil]-2-metil-1H-1,3-benzodiazol CAS No. 714260-97-6](/img/structure/B2518104.png)

1-[3-(2-metoxifenoxi)propil]-2-metil-1H-1,3-benzodiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazoles are often used as building blocks for pharmaceuticals due to their affinity for binding with various biological targets .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 2-(n-Propyl)-4-methyl-6-methoxycarbonylbenzimidazole, a related compound, was performed in a fluorous biphasic system (FBS), which allowed for efficient separation and reuse of the catalyst . Similarly, the synthesis of 2-hydroxyphenylbenzimidazole isomers with methoxy substitutions was achieved through short synthetic steps, demonstrating the versatility of methods available for modifying the benzimidazole scaffold .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core, such as methoxy groups, can significantly influence the compound's electronic properties and interactions with biological targets. For example, the position of the methoxy group on the benzimidazole ring can affect the emission behavior of the compound, as seen in the study of 2-hydroxyphenylbenzimidazole isomers .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and functional group transformations. The reactivity of these compounds can be tailored by the nature and position of substituents on the benzimidazole core. For instance, 1-methylbenzimidazole 3-oxide was shown to participate in 1,3-dipolar cycloaddition reactions with different reagents, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy groups can increase the solubility of these compounds in organic solvents, which is beneficial for their application in medicinal chemistry. The presence of electron-donating or electron-withdrawing groups can also affect the acidity and basicity of the benzimidazole nitrogen atoms, which in turn influences the compound's reactivity and binding properties .

Aplicaciones Científicas De Investigación

Química de Coordinación y Complejos Metálicos

La porción benzodiazol del compuesto puede coordinarse con iones metálicos. Investigar su comportamiento de complejación con diferentes metales proporciona información sobre sus posibles aplicaciones en catálisis, sensores o reconocimiento molecular. Los investigadores exploran el diseño de ligandos y la afinidad de unión a metales.

Estas aplicaciones resaltan la versatilidad y la curiosidad científica que rodea a 1-[3-(2-metoxifenoxi)propil]-2-metil-1H-1,3-benzodiazol. Tenga en cuenta que la investigación en curso puede descubrir usos adicionales o refinar los existentes. ¡Si desea información más detallada sobre alguna aplicación específica, no dude en preguntar! 🌟

Mecanismo De Acción

Target of Action

The primary target of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, predominantly expressed in the liver, and serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This interaction results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The compound’s interaction with PPAR-α affects several biochemical pathways. By regulating the expression of target genes, it modulates carbohydrate and lipid metabolism . This regulation leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Pharmacokinetics

It is known that the compound is administered orally . The recommended dosage of oral pemafibrate is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .

Result of Action

The molecular and cellular effects of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole’s action include a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes can contribute to the treatment of conditions such as hyperlipidaemia .

Propiedades

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-19-15-8-3-4-9-16(15)20(14)12-7-13-22-18-11-6-5-10-17(18)21-2/h3-6,8-11H,7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTETUORDJUONMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)